2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2/c1-3-14-11-7-8-13(2)17(14)23-16(29)12-28-19(22)18(25-27-28)21-24-20(26-30-21)15-9-5-4-6-10-15/h4-11H,3,12,22H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDDXMXJCJIQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide is a novel derivative of oxadiazole and triazole that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects based on recent studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 378.46 g/mol. It features both oxadiazole and triazole moieties, which are known for their diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | |
| HeLa (Cervical Cancer) | 2.41 | |
| PANC-1 (Pancreatic) | 0.75 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathways, as indicated by flow cytometry assays that reveal dose-dependent apoptotic activity.
The mechanism of action for oxadiazole derivatives often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specifically, the compound may interact with key proteins involved in cell cycle regulation and apoptosis:
- p53 Activation : Enhances expression levels leading to increased apoptosis in cancer cells.
- Caspase Activation : Cleavage of caspases is indicative of programmed cell death.
Other Biological Activities
In addition to anticancer properties, oxadiazole derivatives have been explored for their anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : Some studies have indicated that oxadiazoles can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Properties : The compound may exhibit activity against various bacterial strains, although specific data on this derivative is limited.
Case Studies and Research Findings
A comprehensive study published in MDPI highlighted several derivatives of oxadiazoles with promising biological profiles:
- Cytotoxicity Studies : Derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
- Molecular Docking Studies : Indicated strong interactions between the oxadiazole moiety and target proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
